2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid
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Overview
Description
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H9F3O4 and a molecular weight of 226.15 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group, a trifluoromethyl group, and a cyclopropane ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with trifluoromethyl-substituted alkenes under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The cyclopropane ring provides rigidity to the molecule, facilitating its binding to target sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cyclopropanecarboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
Ethyl 2-(trifluoromethyl)cyclopropanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid, affecting its reactivity and applications.
Uniqueness
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both the ethoxycarbonyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS No. 2250242-02-3) is a synthetic compound notable for its unique structural features, which include an ethoxycarbonyl group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Molecular Formula : C8H9F3O4
- Molecular Weight : 226.15 g/mol
- IUPAC Name : 2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group is known to enhance the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Research Findings
- Enzyme Inhibition : Studies have indicated that this compound may serve as a scaffold for developing enzyme inhibitors. Its structural features allow it to mimic substrates or transition states, thereby inhibiting target enzymes involved in various metabolic pathways.
- Biochemical Assays : The compound has been employed in biochemical assays to probe enzyme mechanisms. Its reactivity can be harnessed to study the kinetics and dynamics of enzyme-substrate interactions.
- Pharmacological Potential : Preliminary investigations suggest that derivatives of this compound could exhibit pharmacological properties, including anti-inflammatory and anti-cancer activities. The trifluoromethyl moiety is often associated with enhanced bioactivity in medicinal compounds.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic diseases.
Case Study 2: Anticancer Activity
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer types, with IC50 values comparable to known chemotherapeutic agents.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(Trifluoromethyl)cyclopropanecarboxylic acid | Lacks ethoxycarbonyl group | Limited reactivity |
Ethyl 2-(trifluoromethyl)cyclopropanecarboxylate | Ester instead of carboxylic acid | Different metabolic pathways |
This compound | Unique combination enhancing reactivity | Potential enzyme inhibitors |
Properties
IUPAC Name |
2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O4/c1-2-15-6(14)7(8(9,10)11)3-4(7)5(12)13/h4H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYNGOWDBUODRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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